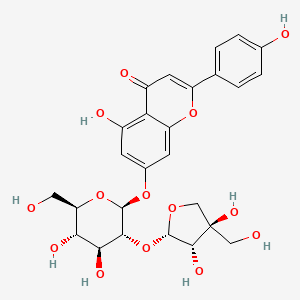

Apiin

Overview

Description

Apiin is a natural flavonoid, specifically a diglycoside of the flavone apigenin. It is found in various plants, including parsley, celery, and banana leaves . The compound is known for its potential health benefits, including anti-inflammatory and antioxidant properties.

Mechanism of Action

Target of Action

Apiin, a bioflavonoid compound, primarily acts on intracellular protein targets such as CK2 . These targets play a crucial role in various biological activities that protect against immune, cardiovascular, and neurodegenerative diseases, and cancer .

Mode of Action

This compound interacts with its targets, leading to changes in the cell cycle and impacting proximal signaling through MAPK protein kinases . Hyperactivity of the MAPK pathway is linked to cancer proliferation and progression .

Biochemical Pathways

This compound is involved in the biosynthesis of some flavonoid 7-O-apiosylglucosides, including this compound itself . The enzymes glucosyltransferase (PcGlcT) and apiosyltransferase (PcApiT) catalyze the glycosylation steps of this compound biosynthesis . The expression profiles of PcGlcT and PcApiT are closely correlated with the accumulation of flavonoid 7-O-apiosylglucosides in parsley organs and developmental stages .

Pharmacokinetics

It’s known that bioflavonoids like this compound are lipophilic and can be deactivated in the acidic environment of the gastrointestinal tract, leading to lower bioavailability .

Result of Action

This compound has various actions against cancer cells . It interferes with cellular proliferation by affecting the cell cycle . It also suppresses p65 translocation into the nucleus to inhibit NF-κB activation and inflammatory markers in adipocytes to attenuate inflammation .

Action Environment

It’s known that environmental factors can influence the perception and efficacy of bioactive compounds

Biochemical Analysis

Biochemical Properties

Apiin interacts with several enzymes and proteins in biochemical reactions. Two key enzymes involved in the biosynthesis of this compound are glucosyltransferase (PcGlcT) and apiosyltransferase (PcApiT). These enzymes catalyze the glycosylation steps of this compound biosynthesis, showing specificity for their substrates .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. The enzymes PcGlcT and PcApiT play a crucial role in the biosynthesis of this compound. PcGlcT transfers glucose from UDP-α-glucose to the 7-O-position of apigenin via a β-linkage

Metabolic Pathways

This compound is involved in specific metabolic pathways in plants. The enzymes PcGlcT and PcApiT, which are involved in the biosynthesis of this compound, interact with other enzymes and cofactors in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Apiin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a glycosyl donor, such as a sugar derivative, under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources like parsley and celery. The process includes:

Harvesting: Collecting the plant material.

Extraction: Using solvents like ethanol or methanol to extract the flavonoids.

Purification: Employing techniques such as column chromatography to isolate this compound from other compounds.

Chemical Reactions Analysis

Types of Reactions

Apiin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can participate in nucleophilic substitution reactions, where the glycosidic moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.

Scientific Research Applications

Chemistry

In chemistry, apiin is studied for its structural properties and potential as a precursor for synthesizing other bioactive compounds.

Biology

This compound has shown significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. It is used in studies related to cell signaling and gene expression.

Medicine

This compound is being researched for its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and cardiovascular disorders. Its ability to inhibit nitric oxide production makes it a candidate for anti-inflammatory drugs .

Industry

In the food and cosmetic industries, this compound is used for its antioxidant properties to enhance the shelf life of products and as a natural colorant.

Comparison with Similar Compounds

Similar Compounds

Apigenin: The aglycone form of apiin, known for its anti-inflammatory and anticancer properties.

Luteolin: Another flavonoid with similar antioxidant and anti-inflammatory effects.

Quercetin: A flavonoid with strong antioxidant properties and potential health benefits.

Uniqueness of this compound

This compound’s uniqueness lies in its glycosidic structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural difference allows this compound to have distinct pharmacokinetic properties and potentially different biological activities.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No. |

26544-34-3 |

|---|---|

Molecular Formula |

C26H28O14 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C26H28O14/c27-8-18-20(32)21(33)22(40-25-23(34)26(35,9-28)10-36-25)24(39-18)37-13-5-14(30)19-15(31)7-16(38-17(19)6-13)11-1-3-12(29)4-2-11/h1-7,18,20-25,27-30,32-35H,8-10H2/t18-,20-,21+,22-,23-,24-,25+,26+/m1/s1 |

InChI Key |

NTDLXWMIWOECHG-QJEUQVISSA-N |

SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

Isomeric SMILES |

C1[C@]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)(CO)O |

Appearance |

Solid powder |

melting_point |

236 - 237 °C |

| 26544-34-3 | |

physical_description |

Solid |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6''-acetylapiin apiin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

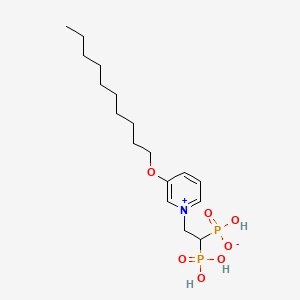

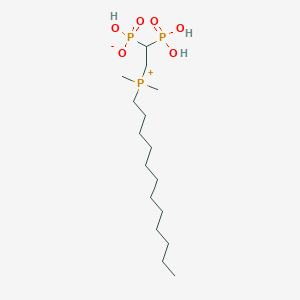

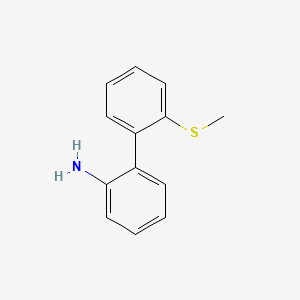

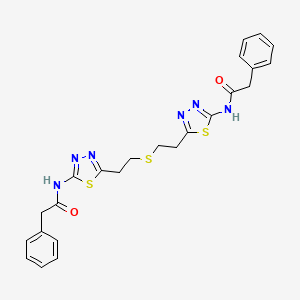

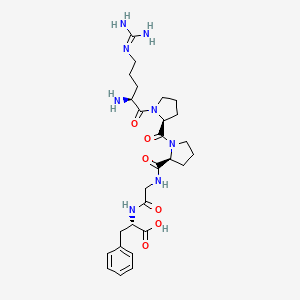

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)

![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)